molecular formula C13H23NO2 B1385163 Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate CAS No. 1040689-09-5

Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate

Cat. No.: B1385163
CAS No.: 1040689-09-5
M. Wt: 225.33 g/mol
InChI Key: DJXYQTBGLYAICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with ethyl 3-bromopropanoate under basic conditions . The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action for Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in proteomics research, it may bind to specific proteins or enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is unique due to its specific structure, which combines an ethyl ester group with a cyclohexenyl-ethylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in proteomics research .

Properties

IUPAC Name

ethyl 3-[2-(cyclohexen-1-yl)ethylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h6,14H,2-5,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXYQTBGLYAICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.